N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a sulfur-linked acetamide moiety. The molecule’s structure includes a 3,4-dimethylphenyl group attached via an acetamide bridge and a 3-ethyl substituent on the pyrimidinone ring. The benzofuropyrimidinone scaffold is notable for its planar aromatic system, which facilitates π-π interactions in biological targets, while the sulfanyl group enhances solubility and metabolic stability .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-25-21(27)20-19(16-7-5-6-8-17(16)28-20)24-22(25)29-12-18(26)23-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLRCZGOZIUUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanylacetamide Moiety: This can be achieved through nucleophilic substitution reactions where a suitable thiol reacts with a halogenated acetamide.
Attachment of the Dimethylphenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions to introduce the dimethylphenyl group onto the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound might be explored as drug candidates. Its ability to interact with various biological targets could make it a promising lead compound in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of this compound differ primarily in substituent patterns on the phenyl and pyrimidinone rings, which significantly influence physicochemical and biological properties. Below is a detailed comparison based on available evidence:
N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences: The phenyl group is 3,5-dimethyl (vs. 3,4-dimethyl in the target compound), altering steric and electronic effects. The pyrimidinone ring bears a 4-methylbenzyl group (vs.
- The benzyl group could enhance membrane permeability but may also increase metabolic susceptibility due to aromatic hydroxylation pathways .
2-{[3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Key Differences :
- The acetamide nitrogen is attached to a 4-ethoxyphenyl group (vs. 3,4-dimethylphenyl).
- The ethoxy group introduces strong electron-donating effects, contrasting with the methyl groups’ moderate hydrophobicity.
- Implications: The 4-ethoxy group may enhance solubility in polar solvents and improve hydrogen-bonding capacity with target proteins. This substitution could reduce cytotoxicity compared to methylated analogs by decreasing nonspecific hydrophobic interactions .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Replaces the benzofuropyrimidinone core with a pyrazolopyrimidine-chromene hybrid system. Includes fluorine atoms and a sulfonamide group, enhancing electronegativity and acidity.
- Implications :
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Metabolic Stability (Relative) |
|---|---|---|---|---|
| N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | Benzofuropyrimidinone | 3,4-Dimethylphenyl, 3-ethyl | Moderate | High (due to ethyl group) |
| N-(3,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Benzofuropyrimidinone | 3,5-Dimethylphenyl, 4-methylbenzyl | Low | Moderate |
| 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Benzofuropyrimidinone | 4-Ethoxyphenyl | High | High |
| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methyl... | Pyrazolopyrimidine-chromene | Fluorophenyl, sulfonamide | Moderate-High | Low (sulfonamide cleavage) |
Research Findings and Trends
- Electron-Donating Groups : Ethoxy and methyl substituents improve solubility but may compete with aromatic π-systems for target binding .
- Fluorine Incorporation : While absent in the target compound, fluorine in analogs like ’s chromene derivative enhances binding specificity and pharmacokinetics .
- Sulfur Linkage : The sulfanyl group in all acetamide derivatives enhances oxidative stability compared to oxygen or nitrogen analogs .
Biological Activity
N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological evaluations of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is with a molecular weight of 449.60 g/mol. The compound features a complex structure that includes a benzofuro-pyrimidine moiety and a sulfanyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with various thiourea derivatives followed by cyclization to form the desired pyrimidine structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. For instance:
- Antibacterial Properties : Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds are often reported in the range of 2 to 256 µg/mL depending on structural modifications .
- Antifungal Activity : The compound has also been evaluated for antifungal activity against various drug-resistant strains of Candida, showing promising results that warrant further investigation into its potential as an antifungal agent .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity. Studies suggest that the presence of the sulfanyl group enhances the interaction with microbial targets, leading to effective inhibition .
Case Studies and Research Findings
Several studies have documented the biological evaluations of related compounds:
| Study | Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1 | 3-Ethyl derivatives | Antibacterial | 32 | |
| 2 | Benzofuro-pyrimidine analogs | Antifungal | 64 | |
| 3 | Thiazole derivatives | Antibacterial | 256 |
These findings illustrate the broad-spectrum activity exhibited by compounds within this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
